molecular formula C11H7ClO2S B11869247 Phenyl 5-chlorothiophene-2-carboxylate

Phenyl 5-chlorothiophene-2-carboxylate

Cat. No.: B11869247
M. Wt: 238.69 g/mol
InChI Key: WQEWOLCQSYBXJM-UHFFFAOYSA-N
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Description

Phenyl 5-chlorothiophene-2-carboxylate is an organic compound with the molecular formula C11H7ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 5-chlorothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-chlorothiophene-2-carboxylic acid with phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium on carbon)

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane)

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran)

Major Products Formed

    Substitution: Various substituted thiophene derivatives

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

Mechanism of Action

The mechanism of action of Phenyl 5-chlorothiophene-2-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The thiophene ring can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, leading to modulation of biological activity .

Comparison with Similar Compounds

Phenyl 5-chlorothiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C11H7ClO2S

Molecular Weight

238.69 g/mol

IUPAC Name

phenyl 5-chlorothiophene-2-carboxylate

InChI

InChI=1S/C11H7ClO2S/c12-10-7-6-9(15-10)11(13)14-8-4-2-1-3-5-8/h1-7H

InChI Key

WQEWOLCQSYBXJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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